molecular formula C14H9Cl2N3S B182811 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 92151-02-5

5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B182811
CAS RN: 92151-02-5
M. Wt: 322.2 g/mol
InChI Key: FZHHEYHBLWXVLF-UHFFFAOYSA-N
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Description

The compound “5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” belongs to the class of triazoles, which are heterocyclic compounds containing a 1,2,4-triazole ring. This ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The compound also contains phenyl groups (ring structures derived from benzene) and a thiol group (an organosulfur compound that contains a carbon-bonded sulfhydryl group).


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods. These techniques would provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present in the molecule. For instance, the thiol group might be prone to oxidation, and the aromatic rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, stability, etc., can be determined experimentally or predicted using computational methods .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis of Schiff Base Sulfur Ether Derivatives : This compound has been used in the synthesis of Schiff base sulfur ether derivatives containing the 1,2,4-triazole unit. These derivatives exhibited significant antifungal activity, particularly against P. cubensis (Zheng Yu-gu, 2015).

  • Facile Synthesis of 3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole : The compound was also involved in the synthesis of 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole in water, offering an environmentally benign and efficient process (Song Yang et al., 2006).

Antimicrobial and Antifungal Activity

  • Synthesis and Antimicrobial Activity : This compound was used to synthesize new 1,3,4-thiadiazoles and 1,3,4-thiadiazines, showing significant inhibition on bacterial and fungal growth (D. H. Purohit et al., 2011).

  • Antimicrobial and Antifungal Properties : Research has shown that derivatives of this compound, specifically 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, have notable antimicrobial and antifungal effects (A. Safonov & O. Panasenko, 2022).

Corrosion Inhibition

  • Inhibition of Mild Steel Corrosion : Fatty acid triazoles, including derivatives of this compound, have been studied for their effectiveness in inhibiting the corrosion of mild steel in acidic solutions (M. Quraishi & D. Jamal, 2002).

  • Understanding Adsorption on Mild Steel : The compound's derivatives have been investigated for their role in corrosion protection, specifically how they adsorb on mild steel surfaces in hydrochloric acid (F. Bentiss et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such asHeat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

These interactions can lead to changes in the conformation and function of the target proteins .

Biochemical Pathways

Compounds with similar structures have been found to affect pathways related to cell cycle control and signal transduction . The downstream effects of these pathway alterations can include changes in cell proliferation, differentiation, and survival.

Pharmacokinetics

Similar compounds have been found to present an alignment between permeability and hepatic clearance, although they present low metabolic stability . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have been found to inhibit parasite proliferation in vitro, suggesting potential antiparasitic activity .

Action Environment

The action, efficacy, and stability of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target organism. For example, the efficacy of similar compounds has been found to be influenced by the presence of certain enzymes in the target organism .

Safety and Hazards

The safety and hazards associated with this compound would be determined by toxicological studies. These studies might involve assessing the compound’s effects on cells in vitro or in animal models .

Future Directions

Future research on this compound could involve further studies to elucidate its properties, potential uses, and safety profile. This could include experimental studies, computational studies, and possibly clinical trials if the compound is a drug candidate .

properties

IUPAC Name

3-(2,4-dichlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3S/c15-9-6-7-11(12(16)8-9)13-17-18-14(20)19(13)10-4-2-1-3-5-10/h1-8H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHHEYHBLWXVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353469
Record name 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641863
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

CAS RN

92151-02-5
Record name 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

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